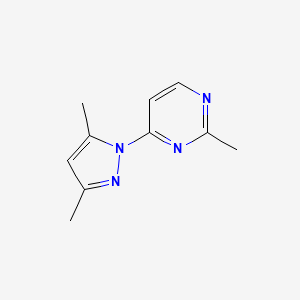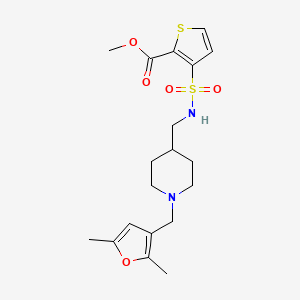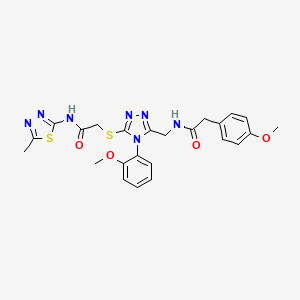
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine is a pyrazolylpyrimidine ligand that has been utilized in the synthesis of various metal complexes. It acts as a chelating ligand due to the presence of nitrogen atoms in both the pyrazole and pyrimidine rings, which can coordinate to metal centers .
Synthesis Analysis
The synthesis of copper(II) complexes with the ligand 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylpyrimidine has been reported, where the ligand coordinates to copper in a mononuclear structure . Similarly, iron(II) hexafluorophosphate complexes have been synthesized using a related ligand, demonstrating the versatility of pyrazolylpyrimidine derivatives in forming metal complexes .
Molecular Structure Analysis
The molecular structures of the copper(II) complexes were elucidated using single-crystal X-ray diffraction, revealing mononuclear structures with π-π stacking interactions between the pyrimidine and phenyl rings . In the case of the iron(II) complexes, the 3D supramolecular structure is organized by CH…π interactions, π…π stacking, and CH…F hydrogen bonds .
Chemical Reactions Analysis
The copper(II) complexes exhibit catalytic activity in ethylene polymerization, demonstrating the functional application of these complexes in catalysis. The free ligand, however, is inactive, indicating that the metal center plays a crucial role in the catalytic process .
Physical and Chemical Properties Analysis
The copper(II) complexes with the ligand show weak antiferromagnetic interactions between the metal ions. The ligand's coordination to the metal atom results in a distorted tetrahedral geometry extended by two halide ions . The photoluminescent properties of related ligands and their complexes have also been studied, with some showing luminescence in methanol solution at room temperature 10.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research demonstrates the utility of microwave-assisted synthesis for generating pyrazolopyrimidine derivatives, highlighting their significant antioxidant, antitumor, and antimicrobial activities. This synthesis approach offers an efficient pathway for producing compounds with potential therapeutic applications (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Spin Crossover and Polymorphism in Mononuclear Iron(II) Complexes
A study on a mononuclear complex featuring a derivative of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine showcases its ability to undergo spin crossover with a wide hysteresis loop, indicative of potential for memory storage materials and sensors (Bushuev et al., 2014).
Antiviral Properties and DHODH Inhibition
Another facet of research reveals that derivatives of this compound have notable antiviral properties, attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This finding points to a new avenue for antiviral drug development (Munier-Lehmann et al., 2015).
Catalytic Activities in Organic Synthesis
The formation and catalytic activity of pyrazole-based remote N-heterocyclic carbene (NHC) complexes have been explored, showing that such compounds can significantly affect the outcomes of Suzuki–Miyaura and Mizoroki–Heck cross-coupling reactions. This suggests their utility in facilitating organic synthesis and potentially in developing new catalytic processes (Han, Lee, & Huynh, 2009).
Mechanism of Action
Target of Action
This compound belongs to the class of pyrazole derivatives, which are known to interact with a wide range of biological targets
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the nature of the targets and the biochemical context.
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets
properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-6-8(2)14(13-7)10-4-5-11-9(3)12-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZLAUTRMXQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2502885.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
methyl}-4-cyano-3-phenylbutanamide](/img/structure/B2502900.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)